molecular formula C15H22N2O2 B6124676 1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE

1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE

Cat. No.: B6124676
M. Wt: 262.35 g/mol
InChI Key: CFCHNWMKYXFJPW-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenoxy group attached to a butanone backbone. Its unique structure lends itself to a variety of chemical reactions and applications in different domains.

Preparation Methods

The synthesis of 1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-(4-METHYLPIPERAZINO)-2-PHENOXY-1-BUTANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-14(19-13-7-5-4-6-8-13)15(18)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCHNWMKYXFJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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